4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one is an organic compound that belongs to the class of quinoxalines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoxalinone core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-diketone, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium carbonate (Cs2CO3) and a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoxalinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Quinoxaline derivatives
Reduction: Reduced quinoxalinone derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.
Comparison with Similar Compounds
4-[3-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a phenyl ring, but lacks the quinoxalinone core.
4-(Trifluoromethyl)benzylamine: Similar to this compound, this compound contains a trifluoromethyl group, but has a benzylamine structure instead of a quinoxalinone core.
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring, offering different chemical and biological properties compared to the quinoxalinone derivative.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the quinoxalinone core, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-14(21)19-12-6-1-2-7-13(12)20/h1-8H,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWXSOOTBQQCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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